![molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7](/img/structure/B57771.png)
1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Overview
Description
“1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone” is a chemical compound with the molecular formula C8H6ClN3O . It is a complex organic compound that belongs to the class of imidazopyridazines .
Molecular Structure Analysis
The imidazopyridazine ring system in the molecule is essentially planar . The molecule is inclined to the benzene ring of the benzonitrile group by 11.31 degrees . In the crystal, molecules are linked via C—H⋯Cl and C—H⋯N interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone” include a molecular formula of C8H6ClN3O and a monoisotopic mass of 195.019943 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis . It’s a useful research chemical that can serve as a building block in the synthesis of various organic compounds .
Functionalization of N-Heterocycles
The compound can be used in the functionalization of N-heterocycles . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .
Pharmaceutical Research
N-Heterocycles are key scaffolds for various applications, especially in pharmaceutical research . The synthesis of new N-heterocyclic cores are being actively investigated; the interest being, triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .
Agrochemical Research
Similar to its use in pharmaceutical research, this compound can also be used in agrochemical research . N-Heterocycles are commonly used in the development of new agrochemicals due to their diverse biological activities .
Fluorescent Probes
There is potential for this compound to be used in the development of fluorescent probes . While the specific compound isn’t mentioned, similar compounds have been used for this purpose .
properties
IUPAC Name |
1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBVEIAQAZNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531878 | |
Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90734-71-7 | |
Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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